molecular formula C16H26N2O16P2 B1234945 dTDP-L-mannose

dTDP-L-mannose

Cat. No. B1234945
M. Wt: 564.3 g/mol
InChI Key: YSYKRGRSMLTJNL-CZRCVJRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-L-mannose is a dTDP-mannose.

Scientific Research Applications

1. Role in Bacterial Polysaccharide Synthesis

dTDP-L-mannose is crucial in the biosynthesis of bacterial cell wall components. For example, it is involved in the production of unusual sugars like 6-deoxy-l-talose in Actinobacillus actinomycetemcomitans, a constituent of the cell wall in some bacteria (Nakano et al., 2000).

2. Metabolism in Bacterial and Animal Cells

dTDP-L-mannose participates in the metabolism of 6-deoxyhexoses in both prokaryotic and eukaryotic cells. It is synthesized from dTDP-D-glucose, and is a precursor for important saccharides in various complex carbohydrates (Tonetti et al., 1998).

3. Enzymatic Studies and Biotechnological Applications

Research on dTDP-L-mannose has led to insights into the functioning of various enzymes, such as dTDP-4-keto-6-deoxy-d-glucose epimerase. Understanding these enzymes can inform the production of novel sugars and contribute to biotechnological applications (Koller & Lassak, 2021).

4. Contribution to Dental Plaque Formation

In Actinomyces viscosus, dTDP-L-mannose is involved in the formation of 6-deoxy-l-talose and 6-deoxy-l-mannose, which are part of the cell wall and may contribute to dental plaque formation (Tylenda et al., 1979).

5. Synthesis of Novel Bioactive Compounds

The study of dTDP-L-mannose and related enzymes has applications in glycosylation engineering, enabling the creation of novel antibiotics and other bioactive compounds. This research addresses the increasing resistance to existing antibiotics and explores new therapeutic avenues (Rupprath et al., 2005).

properties

Product Name

dTDP-L-mannose

Molecular Formula

C16H26N2O16P2

Molecular Weight

564.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13+,15?/m0/s1

InChI Key

YSYKRGRSMLTJNL-CZRCVJRHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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